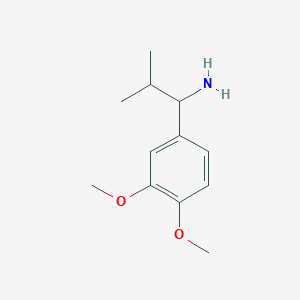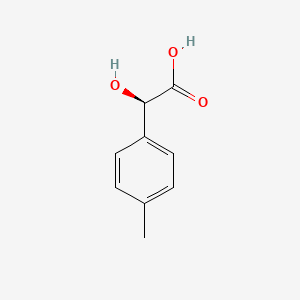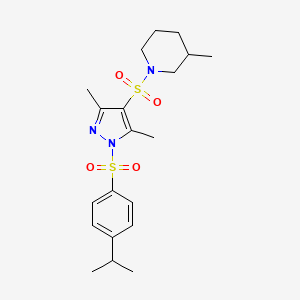
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DMPM, is an organic compound that is commonly used as a research chemical in laboratory experiments. It is a white solid with a molecular weight of 186.23 g/mol and a melting point of 114-116 °C. DMPM is primarily used in scientific research applications due to its unique properties, including its ability to act as a reversible inhibitor of enzymes and its low toxicity.
Applications De Recherche Scientifique
- UV and NMR spectroscopy to observe stability under UV-irradiation between 250 and 350 nm. Results: The compound exhibited high stability and resistance to fatigue even after more than 10 days of continuous irradiation. It also showed stability under singlet oxygen sensitization conditions .
- Use of 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst. Results: The methodology led to the preparation of the compound with moderate yield, demonstrating good green metrics .
- Aza-Michael reaction for the synthesis of β-aminocarbonyl derivatives. Results: The synthesis process provided access to β-azolyl ketones, which are components in fungicide, bactericide, and herbicide formulations .
- Designing materials that can switch between different states under specific conditions. Results: The materials developed showed potential for use in signaling and sensing applications .
- Light-induced unimolecular switch of molecules to less stable isomers. Results: The compound contributed to the development of materials with applications in information storage, showing the ability to undergo reversible changes .
- Study of the compound’s interaction with biological systems under light exposure. Results: Research indicated the potential for creating drugs that can be activated or deactivated with light, providing a new avenue for targeted therapy .
Neurochemical Research
Scientific Field
Material Science for Photovoltaics
Scientific Field
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Chemical Sensing and Detection
Scientific Field
Drug Design and Discovery
Scientific Field
Advanced Coating Technologies
Scientific Field
- Monitoring the reaction mechanism and kinetics using spectroscopic methods. Results: The study provided insights into the non-enzymatic steps involved in the reaction mechanism, contributing to a better understanding of LiP’s role in lignin degradation .
- Analyzing the spectral data to deduce structural information. Results: The spectral analysis helped in confirming the molecular structure and identifying functional groups present in the compound .
- Assessing the green metrics of the synthesis process. Results: The research led to the development of synthesis protocols with reduced environmental impact and improved sustainability .
- Simulating potential reaction pathways and their energetics. Results: The computational studies provided predictions of the compound’s behavior in various chemical reactions .
Chemical Education
Scientific Field
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-8(2)12(13)9-5-6-10(14-3)11(7-9)15-4/h5-8,12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXXFHOKRLLIKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B2690870.png)


![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)

![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)
![7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B2690879.png)
![4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2690880.png)
![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2690884.png)


![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2690891.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2690892.png)
![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)